

Spectroscopic Elucidation of 4-(Bromomethyl)-1-methylpiperidine Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name:	4-(Bromomethyl)-1-methylpiperidine hydrobromide
CAS No.:	98338-26-2
Cat. No.:	B3021717

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-(Bromomethyl)-1-methylpiperidine hydrobromide**, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the compound's structure and purity. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven insights to ensure technical accuracy and practical applicability.

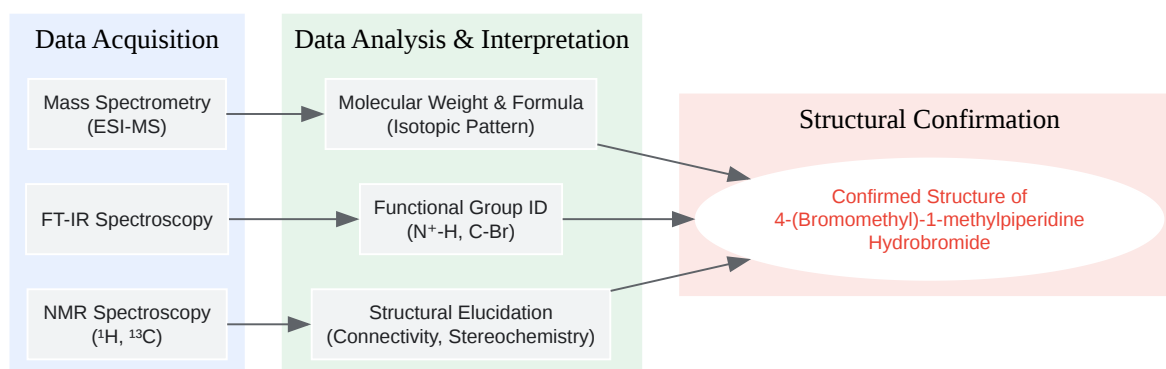
Introduction

4-(Bromomethyl)-1-methylpiperidine hydrobromide (C₇H₁₅Br₂N) is a bifunctional molecule of significant interest in medicinal chemistry. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties.[1] The presence of a reactive bromomethyl group allows for its use as a versatile building block for

introducing the N-methylpiperidine moiety into a wide range of molecular architectures. The hydrobromide salt form enhances the compound's stability and crystallinity, facilitating its handling and purification. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and suitability for downstream applications.

Molecular Structure and Spectroscopic Overview

The structural integrity of **4-(Bromomethyl)-1-methylpiperidine hydrobromide** is rigorously established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation of the molecule's constitution.



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Caption: Spectroscopic Analysis Workflow

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Data Acquisition Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-(Bromomethyl)-1-methylpiperidine hydrobromide** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

D₂O, DMSO-d₆) in a 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition:
 - Tune and shim the probe for optimal magnetic field homogeneity.
 - Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
 - Process the data with an exponential window function and perform Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak.
 - Integrate all signals and determine the multiplicities.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
 - Process the data with a larger line broadening factor (e.g., 1-2 Hz) and perform Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the solvent peak.

FT-IR Data Acquisition Protocol

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated

Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
 - The final spectrum should be presented in terms of transmittance or absorbance.

ESI-MS Data Acquisition Protocol

- Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent system, such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the ion of interest.
 - Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500).
 - Ensure the mass analyzer is calibrated to provide high mass accuracy.

Conclusion

The comprehensive spectroscopic analysis of **4-(Bromomethyl)-1-methylpiperidine hydrobromide**, employing NMR, IR, and MS techniques, provides a robust and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted spectral features and detailed experimental protocols, serves as a valuable resource for researchers in the pharmaceutical and chemical industries. Adherence to these analytical methodologies will ensure the quality and consistency of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

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